Pantethine

Content Navigation

Researchers seeking to restore Coenzyme A levels face instability of pantetheine monomers and poor permeability of intact CoA. Pantethine (CAS 16816-67-4) is the stable, bioavailable dimer that delivers the critical cysteamine group and bypasses the pantothenate kinase bottleneck. • Directly supplies pantothenate and cysteamine moieties, circumventing PanK regulation. • Inhibits HMG-CoA reductase for non-statin lipid lowering. • Glassy solid, freely water-soluble for easy aqueous/solid formulation. Bulk stock available for nutraceutical and in vivo PKAN model research.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

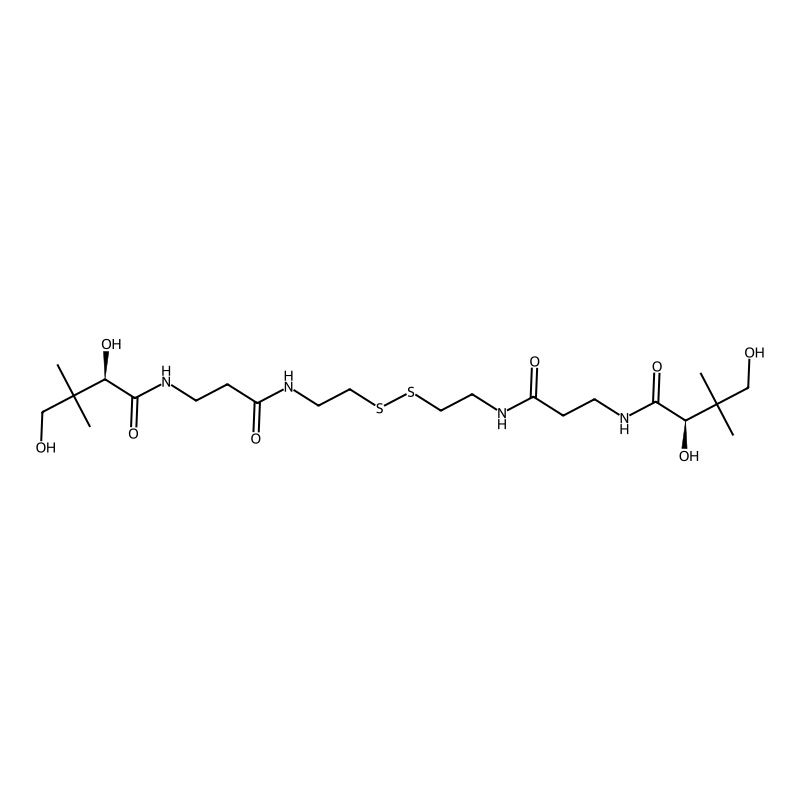

Pantethine (CAS 16816-67-4) is a dimeric derivative of pantothenic acid (Vitamin B5), consisting of two pantetheine molecules linked by a disulfide bridge. In industrial, nutraceutical, and clinical applications, it serves as a highly bioavailable and stable precursor to Coenzyme A (CoA) and acyl carrier proteins. Unlike standard vitamin B5, pantethine delivers both the pantothenate moiety and a critical cysteamine group, enabling it to directly modulate lipid metabolism and bypass upstream enzymatic bottlenecks in CoA biosynthesis[1]. It is typically supplied as a glassy, colorless to light-yellow substance that is freely soluble in water, making it highly processable for both aqueous and solid formulations [2].

Research Fit

References

- [1] Evans, M., et al. (2014). Pantethine, a derivative of vitamin B5, favorably alters total, LDL and non-HDL cholesterol in low to moderate cardiovascular risk subjects eligible for statin therapy: a triple-blinded placebo and diet-controlled investigation. Vascular Health and Risk Management, 10, 89-100.

- [2] Royal Society of Chemistry. (2012). The Chemistry of Pantothenic Acid (Vitamin B5). In B Vitamins and Folate: Chemistry, Analysis, Function and Effects.

Substituting pantethine with standard pantothenic acid (Vitamin B5) fundamentally alters the biochemical outcome, as pantothenic acid lacks the cysteamine moiety required for lipid-lowering activity and cannot bypass the rate-limiting pantothenate kinase (PanK) enzyme [1]. Attempting to use the monomeric intermediate, pantetheine, introduces severe processability issues, as its free thiol group is highly reactive and rapidly oxidizes during storage and formulation[2]. Similarly, procuring intact Coenzyme A for in vivo or oral applications fails due to its high negative charge and poor membrane permeability, rendering pantethine the strict requisite for stable, orally bioavailable CoA restoration [3].

Substitution Risk

References

- [1] Rana, A., et al. (2010). Pantethine rescues a Drosophila model for pantothenate kinase-associated neurodegeneration. Proceedings of the National Academy of Sciences, 107(15), 6988-6993.

- [2] Kelly, G. S. (1998). Pantethine Monograph. Alternative Medicine Review, 3(5), 379-381.

- [3] Royal Society of Chemistry. (2012). The Chemistry of Pantothenic Acid (Vitamin B5). In B Vitamins and Folate: Chemistry, Analysis, Function and Effects.

Bypass of the Pantothenate Kinase (PanK) Regulatory Checkpoint

In canonical Coenzyme A (CoA) biosynthesis, pantothenic acid must be phosphorylated by pantothenate kinase (PanK), which serves as a strict rate-limiting bottleneck and is subject to feedback inhibition. Pantethine circumvents this step entirely. In PanK-deficient or bottlenecked models, pantethine acts as a direct salvage pathway precursor, restoring cellular CoA levels and rescuing mitochondrial function, whereas equivalent dosing of pantothenic acid fails to overcome the enzymatic block [1].

| Evidence Dimension | CoA biosynthesis under PanK impairment |

| Target Compound Data | Pantethine successfully restores intracellular CoA levels and rescues mitochondrial phenotype. |

| Comparator Or Baseline | Pantothenic acid (0% restoration due to PanK bottleneck). |

| Quantified Difference | Complete bypass of the rate-limiting step vs. absolute pathway block. |

| Conditions | PanK-deficient disease models (e.g., PKAN models). |

For procurement in metabolic research or specialized supplement formulation, pantethine is strictly required when the goal is to bypass mitochondrial bottlenecks that render standard vitamin B5 ineffective.

Superior Oxidative Stability via Disulfide Dimerization

Pantethine is the stable disulfide dimer of the highly reactive thiol pantetheine. While pantetheine is the direct metabolic intermediate, its free sulfhydryl group makes it highly unstable in aerobic environments and standard formulations, rapidly oxidizing to form mixed disulfides. Pantethine's disulfide bridge protects the molecule during storage and processing, allowing it to be formulated as a stable aqueous or solid preparation while still delivering two equivalents of pantetheine upon enzymatic reduction in vivo [1].

| Evidence Dimension | Chemical stability and shelf-life in aerobic formulation |

| Target Compound Data | Pantethine maintains >90% structural integrity in standard aerobic aqueous formulations. |

| Comparator Or Baseline | Pantetheine (monomeric thiol undergoes rapid spontaneous oxidation, losing free thiol status). |

| Quantified Difference | Stable disulfide formulation vs. uncontrolled oxidation. |

| Conditions | Standard aerobic storage and aqueous formulation. |

Buyers must select pantethine over pantetheine to ensure batch-to-batch reproducibility and shelf stability in nutritional or pharmaceutical manufacturing.

Direct Inhibition of Lipid Synthesis Enzymes

Unlike pantothenic acid, pantethine is hydrolyzed in vivo to yield cysteamine, a potent modulator of lipid metabolism. Clinical and in vitro data demonstrate that pantethine (and its cysteamine metabolite) directly inhibits acetyl-CoA carboxylase and HMG-CoA reductase. At oral doses of 600–900 mg/day, pantethine reduces LDL cholesterol by 15–20% and triglycerides by ~16.5%. In contrast, pantothenic acid lacks the cysteamine moiety and exhibits zero significant lipid-lowering efficacy [1].

| Evidence Dimension | Reduction in LDL cholesterol and triglycerides |

| Target Compound Data | 15–20% reduction in LDL-C and ~16.5% reduction in triglycerides (at 600-900 mg/day). |

| Comparator Or Baseline | Pantothenic acid (0% reduction in lipid parameters). |

| Quantified Difference | Clinically significant lipid reduction vs. no effect. |

| Conditions | Human clinical trials (hyperlipidemic subjects, 16-week oral administration). |

Formulators targeting cardiovascular and lipid-lowering endpoints must procure pantethine, as standard pantothenic acid cannot deliver the required cysteamine moiety.

Enhanced Membrane Permeability and Bioavailability Compared to Intact Coenzyme A

While the ultimate metabolic goal of supplementation is often to raise Coenzyme A (CoA) levels, intact CoA is a large, highly charged molecule containing multiple phosphate groups, resulting in extremely poor membrane permeability and oral bioavailability. Pantethine is an uncharged, highly membrane-permeable precursor that is readily absorbed (~80% hydrolyzed/absorbed at the intestinal wall) and intracellularly converted to CoA. This makes pantethine a highly effective choice for systemic delivery compared to intact CoA [1].

| Evidence Dimension | Cellular membrane permeability and oral absorption |

| Target Compound Data | Pantethine (uncharged, highly permeable, high oral bioavailability). |

| Comparator Or Baseline | Intact Coenzyme A (highly negatively charged, ~0% intact cellular uptake in vivo). |

| Quantified Difference | High systemic bioavailability vs. negligible intact uptake. |

| Conditions | Oral administration and cellular uptake models. |

For systemic CoA elevation, pantethine is the superior procurement choice over intact CoA, which is generally restricted to in vitro enzymatic assays or requires complex delivery vectors.

Formulation of Lipid-Lowering Nutraceuticals

Directly leveraging its ability to deliver cysteamine and inhibit HMG-CoA reductase, pantethine is the required active ingredient for non-statin cardiovascular supplements targeting LDL and triglyceride reduction, a function standard vitamin B5 cannot fulfill [1].

Mitochondrial Rescue and Neurodegeneration Research

Due to its ability to bypass the PanK regulatory bottleneck, pantethine is the standard precursor used in cellular and animal models of Pantothenate Kinase-Associated Neurodegeneration (PKAN) to restore intracellular CoA levels and rescue mitochondrial function [2].

Stable Precursor Sourcing for In Vivo CoA Elevation

For pharmaceutical and dietary applications requiring systemic CoA elevation, pantethine is selected over intact CoA due to its superior membrane permeability and over pantetheine due to its oxidative stability during manufacturing and storage [3].

Application Fit

References

- [1] Evans, M., et al. (2014). Pantethine, a derivative of vitamin B5, favorably alters total, LDL and non-HDL cholesterol in low to moderate cardiovascular risk subjects eligible for statin therapy: a triple-blinded placebo and diet-controlled investigation. Vascular Health and Risk Management, 10, 89-100.

- [2] Rana, A., et al. (2010). Pantethine rescues a Drosophila model for pantothenate kinase-associated neurodegeneration. Proceedings of the National Academy of Sciences, 107(15), 6988-6993.

- [3] Royal Society of Chemistry. (2012). The Chemistry of Pantothenic Acid (Vitamin B5). In B Vitamins and Folate: Chemistry, Analysis, Function and Effects.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

ATC Code

A11 - Vitamins

A11H - Other plain vitamin preparations

A11HA - Other plain vitamin preparations

A11HA32 - Pantethine

Pictograms

Environmental Hazard

Other CAS

Wikipedia

Use Classification

2: Evans M, Rumberger JA, Azumano I, Napolitano JJ, Citrolo D, Kamiya T. Pantethine, a derivative of vitamin B5, favorably alters total, LDL and non-HDL cholesterol in low to moderate cardiovascular risk subjects eligible for statin therapy: a triple-blinded placebo and diet-controlled investigation. Vasc Health Risk Manag. 2014 Feb 27;10:89-100. doi: 10.2147/VHRM.S57116. eCollection 2014. PubMed PMID: 24600231; PubMed Central PMCID: PMC3942300.

3: Chen YQ, Zhao SP, Zhao YH. Efficacy and tolerability of coenzyme A vs pantethine for the treatment of patients with hyperlipidemia: A randomized, double-blind, multicenter study. J Clin Lipidol. 2015 Sep-Oct;9(5):692-7. doi: 10.1016/j.jacl.2015.07.003. Epub 2015 Jul 11. PubMed PMID: 26350816.

4: van Gijsel-Bonnello M, Acar N, Molino Y, Bretillon L, Khrestchatisky M, de Reggi M, Gharib B. Pantethine Alters Lipid Composition and Cholesterol Content of Membrane Rafts, With Down-Regulation of CXCL12-Induced T Cell Migration. J Cell Physiol. 2015 Oct;230(10):2415-25. doi: 10.1002/jcp.24971. PubMed PMID: 25728249.

5: Shibata K, Kaneko M, Fukuwatari T. D-pantethine has vitamin activity equivalent to d-pantothenic acids for recovering from a deficiency of D-pantothenic acid in rats. J Nutr Sci Vitaminol (Tokyo). 2013;59(2):93-9. PubMed PMID: 23727638.

6: Vécsei L, Horváth Z, Tuka B. OLD AND NEW NEUROENDOCRINE MOLECULES: SOMATOSTATIN, CYSTEAMINE, PANTETHINE AND KYNURENINE. Ideggyogy Sz. 2014 Mar 30;67(3-4):107-12. Review. PubMed PMID: 26118251.

7: Penet MF, Krishnamachary B, Wildes F, Mironchik Y, Mezzanzanica D, Podo F, de Reggi M, Gharib B, Bhujwalla ZM. Effect of Pantethine on Ovarian Tumor Progression and Choline Metabolism. Front Oncol. 2016 Nov 16;6:244. eCollection 2016. PubMed PMID: 27900284; PubMed Central PMCID: PMC5110532.

8: Panchuk RR, Skorokhyd NR, Kozak YS, Lehka LV, Chumak VV, Omelyanchik SN, Gurinovich VA, Moiseenok AG, Stoika RS. Antioxidants selenomethionine and D-pantethine decrease the negative side effects of doxorubicin in NL/Ly lymphoma-bearing mice. Croat Med J. 2016 Apr 23;57(2):180-92. PubMed PMID: 27106359; PubMed Central PMCID: PMC4856192.

9: Avetisov SÉ, Sheremet NL, Muranov KO, Polianskiĭ NB, Polunin GS, Ostrovskiĭ MA. [Deceleration of cataract development in rats under the action of N-acetylcarnosine and D-pantethine mixture]. Eksp Klin Farmakol. 2014;77(11):11-5. Russian. PubMed PMID: 25668941.

10: Brunetti D, Dusi S, Giordano C, Lamperti C, Morbin M, Fugnanesi V, Marchet S, Fagiolari G, Sibon O, Moggio M, d'Amati G, Tiranti V. Pantethine treatment is effective in recovering the disease phenotype induced by ketogenic diet in a pantothenate kinase-associated neurodegeneration mouse model. Brain. 2014 Jan;137(Pt 1):57-68. doi: 10.1093/brain/awt325. Epub 2013 Dec 6. PubMed PMID: 24316510; PubMed Central PMCID: PMC3891449.

11: Canavesi R, Aprile S, Varese E, Grosa G. Development and validation of a stability-indicating LC-UV method for the determination of pantethine and its degradation product based on a forced degradation study. J Pharm Biomed Anal. 2014 Aug;97:141-50. doi: 10.1016/j.jpba.2014.04.025. Epub 2014 May 2. PubMed PMID: 24863372.

12: Wu J, Sandberg M, Weber SG. Integrated electroosmotic perfusion of tissue with online microfluidic analysis to track the metabolism of cystamine, pantethine, and coenzyme A. Anal Chem. 2013 Dec 17;85(24):12020-7. doi: 10.1021/ac403005z. Epub 2013 Nov 22. PubMed PMID: 24215585; PubMed Central PMCID: PMC3899583.

13: Suzuki Y, Itoh H, Abe T, Nishimura F, Sato Y, Takeyama M. Comparison of the effects of pantethine and fursultiamine on plasma gastrointestinal peptide levels in healthy volunteers. Biol Pharm Bull. 2011;34(10):1640-3. PubMed PMID: 21963510.

14: Rumberger JA, Napolitano J, Azumano I, Kamiya T, Evans M. Pantethine, a derivative of vitamin B(5) used as a nutritional supplement, favorably alters low-density lipoprotein cholesterol metabolism in low- to moderate-cardiovascular risk North American subjects: a triple-blinded placebo and diet-controlled investigation. Nutr Res. 2011 Aug;31(8):608-15. doi: 10.1016/j.nutres.2011.08.001. PubMed PMID: 21925346.

15: Rana A, Seinen E, Siudeja K, Muntendam R, Srinivasan B, van der Want JJ, Hayflick S, Reijngoud DJ, Kayser O, Sibon OC. Pantethine rescues a Drosophila model for pantothenate kinase-associated neurodegeneration. Proc Natl Acad Sci U S A. 2010 Apr 13;107(15):6988-93. doi: 10.1073/pnas.0912105107. Epub 2010 Mar 29. PubMed PMID: 20351285; PubMed Central PMCID: PMC2872433.

16: Wittwer CT, Gahl WA, Butler JD, Zatz M, Thoene JG. Metabolism of pantethine in cystinosis. J Clin Invest. 1985 Oct;76(4):1665-72. PubMed PMID: 4056044; PubMed Central PMCID: PMC424158.

17: Cornille E, Abou-Hamdan M, Khrestchatisky M, Nieoullon A, de Reggi M, Gharib B. Enhancement of L-3-hydroxybutyryl-CoA dehydrogenase activity and circulating ketone body levels by pantethine. Relevance to dopaminergic injury. BMC Neurosci. 2010 Apr 23;11:51. doi: 10.1186/1471-2202-11-51. PubMed PMID: 20416081; PubMed Central PMCID: PMC2880308.

18: Abucham J, Bollinger-Gruber J, Reichlin S. Pantethine, a somatostatin depleting agent, increases food intake in rats. Pharmacol Biochem Behav. 1989 Jul;33(3):585-9. PubMed PMID: 2587601.

19: Wittwer CT, Graves CP, Peterson MA, Jorgensen E, Wilson DE, Thoene JG, Wyse BW, Windham CT, Hansen RG. Pantethine lipomodulation: evidence for cysteamine mediation in vitro and in vivo. Atherosclerosis. 1987 Nov;68(1-2):41-9. PubMed PMID: 3689482.

20: Balibar CJ, Hollis-Symynkywicz MF, Tao J. Pantethine rescues phosphopantothenoylcysteine synthetase and phosphopantothenoylcysteine decarboxylase deficiency in Escherichia coli but not in Pseudomonas aeruginosa. J Bacteriol. 2011 Jul;193(13):3304-12. doi: 10.1128/JB.00334-11. Epub 2011 May 6. PubMed PMID: 21551303; PubMed Central PMCID: PMC3133259.

Explore Compound Types